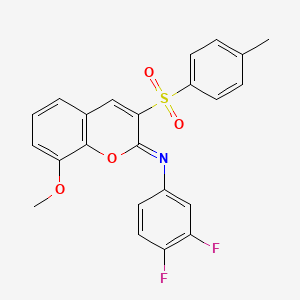![molecular formula C27H23N3O5 B3010104 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326932-26-6](/img/structure/B3010104.png)
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. The presence of the 1,2,4-oxadiazole and isoquinoline rings in the compound suggests that it may have aromatic properties. The methoxy and ethoxy substituents could potentially influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the methoxy and ethoxy groups could potentially increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Anticancer Agent
The compound exhibits potential as an anticancer agent . It’s been found that derivatives like this compound can act as NF-κB inhibitors . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibitors of NF-κB have been shown to induce apoptosis in cancer cells, making them a target for anticancer drug research.
Antibacterial and Antifungal Properties
This compound has shown antibacterial and antifungal properties . The presence of the tetrahydroquinoline moiety, which is known for a broad range of biological activities, contributes to these properties . This makes it a candidate for developing new antibiotics and antifungals, especially in a time when resistance to existing drugs is a growing concern.
Anti-inflammatory Uses
The compound’s derivatives are known to exhibit anti-inflammatory effects . They can modulate the body’s immune response, which is crucial in treating inflammatory diseases . This application is particularly relevant for conditions where inflammation plays a key role in the pathogenesis.
Immunological Modulator
As an immunological modulator , this compound could play a role in the treatment of metabolic and immunological diseases . Modulating the immune system can help in managing autoimmune diseases and other conditions where the immune response is a significant factor.
Neuroprotective Effects
There is potential for this compound to have neuroprotective effects . Compounds with similar structures have been used to treat brain disorders where neuroinflammation is involved, such as Alzheimer’s and Parkinson’s disease . By reducing inflammation, they can protect nerve cells from damage.
Material Science and Precursor for Complex Molecules
The compound is used in material science and as a precursor for more complex molecules with bio-utilities . Its structure allows for the synthesis of various derivatives that can be used in the production of new materials with specific properties.
Propriétés
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-4-34-19-11-9-18(10-12-19)30-16-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-35-26)17-13-20(32-2)15-21(14-17)33-3/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDPJLDDQQGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

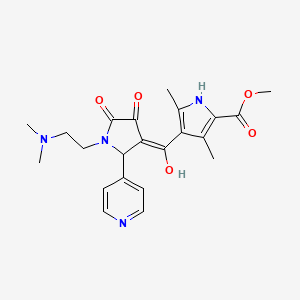
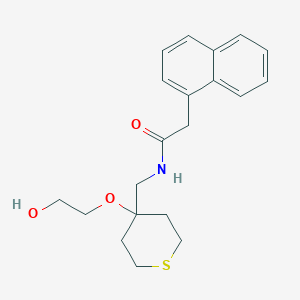
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)
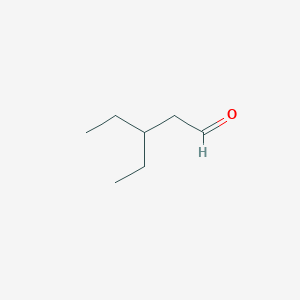
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)
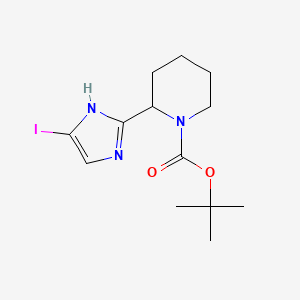
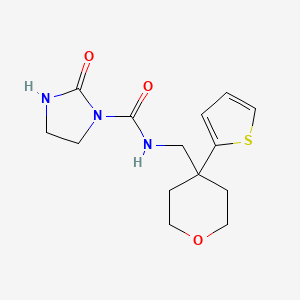
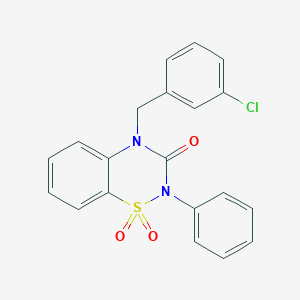
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)


